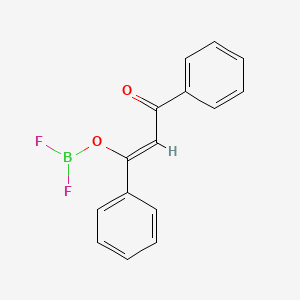

Boron dibenzoylmethane difluoride

Description

Significance of Boron β-Diketonate Complexes in Contemporary Chemical Research

Boron β-diketonate complexes, including the prominent difluoroboron β-diketonates (BF₂bdks), are of significant interest in modern chemistry due to their impressive optical properties in both solution and solid states. researchgate.net These compounds are well-regarded for their photochemical and photophysical attributes, which have been exploited for decades. acs.org Their importance stems from a combination of high fluorescence quantum yields, excellent chemical and thermal stability, and the relative ease with which their properties can be systematically altered through chemical synthesis. mdpi.com

The versatility of the β-diketonate ligand is a key factor in its widespread use. For over a century, these ligands have been fundamental in coordination chemistry and serve as crucial starting materials in the synthesis of various heterocyclic compounds. researchgate.net When complexed with a difluoroboron moiety, the resulting BF₂bdk complexes exhibit strong luminescence, making them valuable as fluorophores. marquette.edu This has led to their incorporation into polymers and other materials to create functional optical systems. acs.orgmdpi.com For instance, they have been used as building blocks for non-fullerene acceptors in organic solar cells and in organic resistive memory devices. rsc.org

Furthermore, researchers are actively exploring these complexes for a range of advanced applications, including:

Luminescent Materials: Their intense and tunable emission makes them suitable for use in OLEDs and as fluorescent probes. lookchem.comrsc.org

Sensors: The sensitivity of their fluorescence to the local environment allows for the development of sensors for various analytes and physical stimuli. mdpi.com This includes sensing HCl gas both in solution and in the solid state. lookchem.com

Mechanochromic Materials: Certain derivatives exhibit mechanochromic luminescence, where their emission color changes in response to mechanical force, a property highly sought after for stress-sensing applications. nih.gov

Aggregation-Induced Emission (AIE): While many dyes suffer from fluorescence quenching in the solid state, some BF₂dbm derivatives have been engineered to show the opposite effect, known as aggregation-induced emission, making them highly emissive in the solid state. lookchem.comnih.gov

The ability to modify the peripheral groups on the dibenzoylmethane (B1670423) ligand allows for precise control over the electronic structure, and consequently, the optical and physical properties of the resulting boron complex. nih.govresearchgate.net This "tunability" is a cornerstone of their significance, enabling the rational design of materials with tailored functions.

Historical Context and Evolution of Boron Dibenzoylmethane Difluoride Studies

The study of β-diketones has a long history, spanning over a century, establishing them as one of the most important classes of O,O-ligands in coordination chemistry. researchgate.net The initial interest was largely academic, focusing on their synthesis and coordination with various metals. The specific complex, difluoroboron dibenzoylmethane (BF₂dbm), built upon this early work, with its photochemical and photophysical attributes being recognized and utilized over many years. acs.org

The evolution of BF₂dbm studies has mirrored the progression of materials science itself. Initially, these compounds were primarily investigated for their fundamental spectroscopic properties. Research focused on understanding their electronic structure and how it relates to their absorption and luminescence characteristics. nih.govamericanelements.com

In recent decades, the focus has shifted dramatically towards application-driven research. A significant development was the exploration of these molecules as components in functional materials. This includes their use as dopants in polymers to create light-sensitive materials. researchgate.net A major leap in their application came with the discovery of unique solid-state properties. Researchers began to investigate phenomena such as:

Mechanochromic Luminescence (ML): Studies have systematically investigated the relationship between the crystal structure of BF₂dbm derivatives and their ability to change fluorescent color upon grinding or shearing. nih.govresearchgate.net This research has confirmed that the extent of ML can be positively correlated with the material's plasticity. nih.gov

Aggregation-Induced Emission (AIE): In 2001, the "abnormal" phenomenon of AIE was discovered, where molecules that are non-emissive in solution become highly luminescent upon aggregation. lookchem.com This discovery spurred a new wave of research, and scientists successfully designed BF₂dbm derivatives that exhibit AIE, overcoming the common issue of aggregation-caused quenching (ACQ) that affects many traditional dyes. lookchem.comnih.govrsc.org

This evolution from fundamental characterization to the design of complex functional materials highlights the enduring relevance and adaptability of the this compound scaffold in advanced chemical research.

Detailed Research Findings

The following tables summarize key research findings on the properties of this compound and its derivatives.

Table 1: Photophysical Properties of Halogenated BF₂DBM Derivatives

This table presents the absorption and fluorescence maxima for a series of BF₂DBM derivatives where a halogen atom is substituted at the para-position of one of the phenyl rings. The data demonstrates the effect of halogenation on the compound's optical properties in a THF solution.

| Compound | Absorption Maxima (λ_abs, nm) | Fluorescence Maxima (λ_em, nm) |

| Unsubstituted BF₂DBM | ~390 | ~415 |

| Fluoro-substituted BF₂DBM | Red-shifted by ~2-10 nm | Red-shifted by ~2-10 nm |

| Chloro-substituted BF₂DBM | Red-shifted by ~2-10 nm | Red-shifted by ~2-10 nm |

| Bromo-substituted BF₂DBM | Red-shifted by ~2-10 nm | Red-shifted by ~2-10 nm |

| Iodo-substituted BF₂DBM | Red-shifted by ~2-10 nm | Red-shifted by ~2-10 nm |

| Data sourced from a 2017 study on halogenated BF₂DBM derivatives. nih.gov The fluorescence quantum yields of the fluoro-, chloro-, and bromo-substituted derivatives were found to be larger than that of the parent compound. nih.gov |

Table 2: Mechanical and Mechanochromic Properties of BF₂dbm Derivatives

This table compares the mechanical properties and mechanochromic luminescence (ML) behavior of three different BF₂dbm derivatives, illustrating the correlation between crystal structure, mechanical behavior, and optical response.

| Derivative | Qualitative Mechanical Behavior | Quantitative Mechanical Properties (Nanoindentation) | Mechanochromic Luminescence (ML) |

| BF₂dbm(tBu)₂ | Can be bent permanently | Soft and compliant (low Elastic Modulus and Hardness) | Prominent ML |

| BF₂dbm(OMe)₂ | Inhomogeneous shearing | Considerably stiffer and harder | Moderate ML |

| BF₂dbmOMe | Brittle | Stiff and hard | No detectable ML |

| Data from a 2015 investigation into structure-mechanical property correlations. nih.gov The study concluded that superior plasticity, enabled by multiple slip systems in the crystal structure, correlates with more prominent mechanochromic luminescence. nih.gov |

Structure

2D Structure

Properties

CAS No. |

397-85-3 |

|---|---|

Molecular Formula |

C15H11BF2O2 |

Molecular Weight |

272.06 g/mol |

IUPAC Name |

(Z)-3-difluoroboranyloxy-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11BF2O2/c17-16(18)20-15(13-9-5-2-6-10-13)11-14(19)12-7-3-1-4-8-12/h1-11H/b15-11- |

InChI Key |

SGGDSTGSFUIPBJ-PTNGSMBKSA-N |

Isomeric SMILES |

B(O/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2)(F)F |

Canonical SMILES |

B(OC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Design Strategies

Synthetic Pathways to Boron Dibenzoylmethane (B1670423) Difluoride Core Structures

The synthesis of the boron difluoride complex with β-dicarbonyl compounds like dibenzoylmethane is a key process for creating the BF₂Dbm core. A notable method involves the double acylation of aromatic systems that have been activated by boron trifluoride (BF₃) iaea.org.

The general approach consists of two main steps:

Formation of the β-diketone ligand: This step involves the synthesis of the dibenzoylmethane ligand.

Complexation with Boron Trifluoride: The dibenzoylmethane ligand is then reacted with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂), in an appropriate solvent. This reaction leads to the formation of the stable six-membered chelate ring, with the boron atom coordinated to the two oxygen atoms of the diketone and bonded to two fluorine atoms.

This straightforward and efficient synthesis has enabled the widespread investigation and development of BF₂Dbm-based materials.

Rational Design of Substituted Boron Dibenzoylmethane Difluoride Analogues

The properties of the BF₂Dbm core can be precisely tuned through the rational design of its substituted analogues. By strategically adding different functional groups to the phenyl rings, researchers can manipulate the molecule's electronic configuration, and consequently, its optical and photophysical behaviors.

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings of the BF₂Dbm scaffold provides a subtle yet powerful tool for modulating its properties. A study on para-halogenated derivatives, where a halogen is placed on one of the phenyl rings, has elucidated these effects. nih.gov

Compared to the parent BF₂Dbm, halogenated derivatives exhibit slight red-shifts in their absorption and fluorescence maxima. nih.gov With the exception of the iodo-substituted derivative, these compounds also show higher fluorescence quantum yields. nih.gov This "heavy atom effect" from iodine is known to promote intersystem crossing to the triplet state, which quenches fluorescence. Theoretical calculations have complemented these experimental findings, modeling the conformational structures and electronic spectral properties of these halogenated compounds. nih.gov

| Substituent (para-position) | Absorption Max (λabs) in THF (nm) | Fluorescence Max (λem) in THF (nm) | Fluorescence Quantum Yield (ΦF) |

| -H (Parent) | ~398 | ~422 | < 0.82 |

| -F | ~400 | ~424 | > 0.82 |

| -Cl | ~403 | ~427 | > 0.82 |

| -Br | ~404 | ~428 | > 0.82 |

| -I | ~408 | ~432 | < 0.82 |

Data sourced from a study on halogenated BF₂DBM derivatives. nih.gov

The electronic nature of substituents on the aromatic rings significantly alters the structural and electronic characteristics of the BF₂Dbm core. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Studies have shown that introducing electron-donating methoxy (B1213986) groups (-OCH₃) into the phenyl rings leads to a decrease in the HOMO-LUMO energy gap. This results in a bathochromic (red) shift in the optical absorption and emission spectra. researchgate.netanl.gov Conversely, introducing an electron-withdrawing nitro group (-NO₂) can cause a change in the nature of the main bands of the optical spectra. researchgate.net The position of the substituent is also critical; for instance, moving a nitro group from the meta to the para position on the benzene (B151609) ring alters the splitting value of the LUMO and LUMO+1 levels, thereby changing the optical properties. researchgate.net

The relationship between molecular design and optical properties has been systematically explored, demonstrating that the electronic structure can be predictably tuned. researchgate.net This tunability is crucial for designing molecules with specific absorption and emission characteristics for applications in sensors, imaging, and electronics.

| Compound/Substituent | Effect on HOMO-LUMO Gap | Observed Spectral Shift | Reference |

| BF₂Dbm(OCH₃)₂ | Decrease | Bathochromic (Red) Shift | researchgate.net |

| BF₂Dbm(OCH₃)(NO₂) (m-NO₂) ** | - | Change in main absorption bands | researchgate.net |

| BF₂Dbm(OCH₃)(NO₂) (p-NO₂) ** | - | Change in nature of main bands | researchgate.net |

| Complex with C₁₀H₇ group | - | Main band associated with charge transfer | researchgate.net |

Derivatization for Extended π-Systems and Supramolecular Assembly

To further enhance the functionality of BF₂Dbm, its structure can be derivatized to create extended π-conjugated systems or to facilitate self-assembly into larger supramolecular structures.

Extending the π-system is often achieved by attaching other conjugated moieties to the BF₂Dbm core. For example, derivatives containing triphenylamine (B166846) have been synthesized to create new electron-donor/π-acceptor systems. rsc.org These compounds exhibit long-wavelength absorptions and reversible redox properties, making them suitable for applications in dye-sensitized solar cells. rsc.org The HOMO and LUMO energy levels in these systems can be varied by changing the number of phenylene rings connected to the difluoroboron-chelating ring. rsc.org

Derivatization is also used to build larger structures. BF₂Dbm units have been grafted onto polymer backbones, such as polydimethylsiloxanes. mdpi.com This creates new polymeric materials with bright fluorescence in both solution and solid states, sometimes exhibiting emission from both monomer and excimer species. researchgate.net In other examples, a C₃-symmetrical BF₂Dbm complex was shown to form a self-complementary interlocked dimer in solution, which resulted in a significant luminescence color change from blue to yellow. acs.org This demonstrates the potential for creating responsive materials based on the supramolecular assembly of BF₂Dbm derivatives.

Electronic Structure and Bonding Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy serves as a powerful tool to probe the electronic and structural properties of molecules. For boron dibenzoylmethane (B1670423) difluoride, various techniques have been employed to elucidate its core and valence electronic levels, electronic transitions, structural conformation, and vibrational modes.

X-ray photoelectron spectroscopy (XPS) has been instrumental in analyzing the electronic structure of boron difluoride dibenzoylmethanate (BF₂Dbm) and its derivatives. researchgate.netnih.gov This technique provides direct experimental measurement of electron binding energies for both core and valence shell orbitals.

Studies have shown that the binding energy of the Boron 1s (B 1s) core level electrons is approximately 193.8 eV. researchgate.net This high binding energy value is characteristic of a boron atom in a high oxidation state, consistent with its coordination environment within the chelate ring. researchgate.net Analysis of the Carbon 1s (C 1s) region reveals distinct components corresponding to the different chemical environments of the carbon atoms within the molecule. researchgate.net The calculated energy intervals between the electronic levels derived from quantum chemical computations show a strong correlation with the structure observed in the XPS spectra of both valence and core electrons. researchgate.netamericanelements.comnih.gov

| Core Level | Approximate Binding Energy (eV) | Inference |

|---|---|---|

| B 1s | 193.8 | High oxidation state of Boron researchgate.net |

Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the nature of electronic transitions within the molecule. For this compound dissolved in chloroform (B151607), the spectrum is characterized by well-resolved absorption bands. researchgate.net A prominent band with a maximum around 365 nm is attributed to a π-π* electronic transition, primarily localized on the dibenzoylmethane ligand framework. researchgate.netresearchgate.net

The shape and position of the absorption bands are significantly influenced by the molecule's conformational flexibility and the presence of substituents. researchgate.netnih.govnih.gov Theoretical studies have identified the main absorption as originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net A shoulder often observed around 380 nm is associated with high-frequency in-plane molecular vibrations, indicating a vibronic structure within the electronic transition. researchgate.net The introduction of functional groups can lead to a bathochromic (red) shift in the absorption spectra, which is caused by the destabilization of HOMO levels and a decrease in the HOMO-LUMO energy gap. researchgate.netnih.gov

| Approximate Wavelength (λmax) | Assignment | Reference |

|---|---|---|

| ~365 nm | π → π* transition (HOMO-LUMO) | researchgate.netresearchgate.net |

| ~380 nm (shoulder) | Vibronic progression (high-frequency vibrations) | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structural integrity and symmetry of difluoroboron β-diketonate complexes in solution. For related π-extended boron difluoride complexes, a combination of ¹H, ¹¹B, and ¹⁹F NMR spectroscopy supports a highly symmetrical structure where the negative charge of the ligand is delocalized over the π-system bridged by the boron center. mdpi.com

¹H NMR provides information on the proton environment within the phenyl rings and the methine bridge of the diketonate ligand.

¹⁹F NMR is used to characterize the chemical environment of the fluorine atoms attached to the boron center. mdpi.com

¹¹B NMR confirms the tetrahedral coordination geometry around the boron atom. mdpi.com

The IR spectra of these complexes show characteristic bands for the BF₂ moiety. researchgate.net Intermolecular interactions in the crystalline state have the strongest effect on the bands associated with the BF₂ group, which typically appear in the 1280-1220 cm⁻¹ and 875-835 cm⁻¹ regions. researchgate.net Other significant vibrations include those involving the C-C and C-O bonds of the chelate ring. researchgate.net High-frequency vibrations in the 1400-1450 cm⁻¹ range have also been noted. researchgate.net The detailed assignment of these absorption bands is often supported by quantum chemical calculations of the normal modes and potential energy distribution (PED). researchgate.net

| Frequency Range (cm⁻¹) | Tentative Assignment | Reference |

|---|---|---|

| 1400 - 1450 | High-frequency in-plane vibrations | researchgate.net |

| 1280 - 1220 | Characteristic BF₂ moiety vibrations | researchgate.net |

| 875 - 835 | Characteristic BF₂ moiety vibrations | researchgate.net |

Quantum Chemical Computations of Electronic States

Theoretical calculations are indispensable for interpreting experimental data and gaining deeper insight into the electronic properties of molecules.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely used to model the ground state geometry, electronic structure, and optical properties of this compound and its derivatives. researchgate.netnih.gov These computational methods have proven to be highly effective, with results showing excellent agreement with experimental spectroscopic data. researchgate.netnih.gov

DFT calculations, often using functionals like CAM-B3LYP with basis sets such as 6-311G(d,p), are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. nih.govresearchgate.net

Analyze Electronic Structure: Calculate the energies and compositions of molecular orbitals, such as the HOMO and LUMO. This helps in understanding the nature of chemical bonds and electronic transitions. researchgate.netnih.gov

Simulate Spectra: Predict spectroscopic properties, such as UV-Vis absorption wavelengths and IR vibrational frequencies, which aids in the interpretation of experimental spectra. nih.govresearchgate.net

Investigate Substituent Effects: Model how the addition of different functional groups to the phenyl rings alters the electronic structure and, consequently, the optical properties of the molecule. nih.govnih.gov

Studies have shown that DFT accurately predicts the decrease in the HOMO-LUMO energy gap upon substitution, which explains the experimentally observed bathochromic shifts in UV-Vis spectra. researchgate.netnih.gov Furthermore, these calculations help elucidate the role of molecular conformation in determining the shape and characteristics of absorption bands. nih.govnih.govresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) has proven to be a valuable computational tool for investigating the electronically excited states and optical properties of this compound (BF₂Dbm) and its derivatives. americanelements.comacs.orgmdpi.com This method is frequently employed to calculate absorption spectra and gain insight into the nature of electronic transitions, offering a good balance between computational cost and accuracy for medium to large-sized molecules. mdpi.comnih.gov

Studies have shown that TDDFT calculations, often paired with a suitable functional such as CAM-B3LYP, can accurately predict the excitation energies and oscillator strengths that characterize the absorption bands of these compounds. researchgate.netnih.gov For instance, the main absorption bands in the optical spectra of BF₂Dbm are determined by charge transfer transitions. nih.govresearchgate.net The introduction of functional groups into the phenyl rings of the dibenzoylmethane ligand can lead to a bathochromic (red) shift of the intensive bands in the optical spectra. americanelements.comnih.gov This shift is attributed to the destabilization of the Highest Occupied Molecular Orbital (HOMO) levels, which consequently decreases the HOMO-LUMO energy gap. acs.orgnih.gov

The choice of functional and basis set, as well as the inclusion of solvent effects, are critical for obtaining accurate predictions of excited-state properties. mdpi.comnih.gov For example, calculations on BF₂Dbm derivatives have been performed at the CAM-B3LYP/6-31+G(d) level, incorporating solvent effects using the Polarizable Continuum Model (PCM). nih.gov These calculations help to elucidate the relationship between molecular design and optical properties. acs.org For example, in a derivative where a methoxy (B1213986) group is substituted by a nitro group, a decrease in the contribution of the chelate ring's π-orbital to the Lowest Unoccupied Molecular Orbital (LUMO) is observed. nih.gov This results in a smaller charge transfer from the substituents to the chelate ring in the first excited state. nih.gov

The following table presents TDDFT calculated excitation energies and oscillator strengths for a BF₂Dbm derivative, illustrating the nature of the electronic transitions.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₁ | 3.57 | > 0.1 | HOMO -> LUMO |

| S₂ | - | < 0.1 | - |

| S₃ | - | < 0.1 | - |

Table adapted from DFT and TD-DFT calculations at the CAM-B3LYP/6-31+G(d) level for a BF₂DBM derivative. The energy of the S₁ Franck-Condon (FC) state is shown. nih.gov

It is important to note that while TDDFT is a powerful tool, most density functional approximations (DFAs) were primarily designed for ground-state properties. mdpi.com Therefore, careful validation against experimental data or higher-level theoretical methods is often necessary to ensure the reliability of the results for excited states. mdpi.com

Advanced Correlated Methods (e.g., ADC(2), EOM-CCSD) for Excitation Energy Refinement

For a more accurate determination of excitation energies and a deeper understanding of the electronic structure of excited states, advanced correlated wave function-based methods are employed. These include the Algebraic-Diagrammatic Construction scheme to second order (ADC(2)) and the Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD). researchgate.netresearchgate.net These methods provide a higher level of theory compared to standard TDDFT and can serve as benchmarks for refining TDDFT results. researchgate.net

In studies of related boron difluoride β-diketonate complexes, such as boron difluoride acetylacetonate (B107027) and its derivatives, these advanced methods have been used to model cationic and excited states. researchgate.net A comparative analysis of calculated data from ADC(2), EOM-CCSD, and TDDFT with a range-separated hybrid functional (CAM-B3LYP) against experimental absorption spectra revealed important insights. researchgate.net It was demonstrated that the excitation energies calculated using the ADC(2) method showed the best correlation with the maxima of the experimental absorption spectra, exhibiting the lowest average shift of 0.27 eV. researchgate.net This suggests that ADC(2) can be a particularly reliable method for refining the understanding of the electronic transitions in this class of compounds. researchgate.net

The use of these methods is crucial in cases where TDDFT might be less accurate, such as for states with significant double-excitation character or in complex situations involving valence-Rydberg mixing. nih.govresearchgate.net While computationally more demanding than TDDFT, the refined excitation energies obtained from methods like ADC(2) and EOM-CCSD are invaluable for a precise interpretation of spectroscopic data and for validating the results of more cost-effective methods. researchgate.netresearchgate.net

The table below shows a comparison of vertical excitation energies calculated by different methods for a related compound, highlighting the performance of these advanced techniques.

| Method | Mean Absolute Deviation from EOM-CCSD (eV) |

| ADC(2) | Lower than TDDFT |

| TDDFT | 0.47 - 0.66 (for Rydberg states) |

This table conceptualizes findings that ADC(2) can provide results closer to higher-level references like EOM-CCSD than standard TDDFT for certain types of excited states. researchgate.netresearchgate.net

Outer Valence Green's Functions (OVGF) for Ionization Processes

The investigation of ionization processes, where an electron is removed from the molecule, is effectively carried out using the Outer Valence Green's Function (OVGF) method. researchgate.netauburn.edu This electron propagator technique is specifically designed to calculate vertical ionization energies in the outer valence region. auburn.eduresearchgate.net The OVGF method is applicable for processes where the single-determinant picture of Koopmans' theorem provides a qualitatively correct starting point, which is generally true for ionization energies below approximately 15 eV in organic molecules. auburn.edu

In the study of boron difluoride β-diketonates, which are structurally analogous to this compound, the OVGF method has been utilized to model their electronic structure and ionization processes. researchgate.net A key finding from these studies is that for ionization energies exceeding 12 eV, the results from the OVGF method—including the energies, the sequence of electronic levels, and the localization of electron density—can differ significantly from those obtained through DFT calculations. researchgate.net Specifically, the theoretical ionization energies from molecular orbitals with predominant contributions from fluorine 2p atomic orbitals were found to be 1.6-2.2 eV higher than the corresponding Kohn-Sham orbital energies, even after correction. researchgate.net

The accuracy of the OVGF method is often assessed by the pole strength (PS), a value reported in the output. auburn.edu Generally, if the pole strength is below 0.85, the results should be interpreted with caution, as it indicates that the single-particle picture is breaking down and more sophisticated methods may be required. auburn.edu The OVGF approach produces three renormalized results (A, B, and C), and an automated selection procedure is typically used to determine the most reliable value. auburn.edu

The following table illustrates the kind of data obtained from OVGF calculations, showing calculated ionization potentials for the outer valence orbitals.

| Molecular Orbital | OVGF Ionization Potential (eV) | Pole Strength |

| HOMO | Value | > 0.85 |

| HOMO-1 | Value | > 0.85 |

| HOMO-2 | Value | > 0.85 |

This is a representative table structure for data obtained from OVGF calculations. The actual values depend on the specific molecule and basis set used. researchgate.netauburn.edu

The use of OVGF provides crucial data for interpreting photoelectron spectra, as it directly calculates the energies required to remove electrons from the outer valence molecular orbitals, offering a more rigorous theoretical basis than simply using the negative of DFT orbital energies. researchgate.netresearchgate.net

Photophysical Phenomena and Excited State Dynamics

Luminescence Characteristics and Quantum Yield Investigations

Boron dibenzoylmethane (B1670423) difluoride (BF2dbm) and its derivatives are known for their intense luminescence in both solution and crystalline states. researchgate.net The electronic structure and optical properties of these compounds have been extensively studied, revealing that their relative luminescence quantum yields are correlated with the charge transfers of HOMO-LUMO transitions, the energy barriers of aromatic substituent rotation, and the lifetime of their excited states. americanelements.comnih.gov

The introduction of functional groups into the p-positions of the phenyl cycles can cause a bathochromic (red) shift of the intensive bands in the optical spectra due to the destabilization of the Highest Occupied Molecular Orbital (HOMO) levels. nih.gov For instance, a study on various derivatives showed that the quantum yields can be significantly enhanced by reacting 1,3-diketones with boron trifluoride etherate, which locks the diketone into its more fluorescent enolate form. nih.gov This process has been shown to increase fluorescence quantum yields from a few percent to over 70%. nih.gov

| Compound | Solvent/State | Fluorescence Quantum Yield (Φ) | Reference |

| 2aBF₂ | Dichloromethane | High | nih.gov |

| 2amBF₂ | Dichloromethane | Low | nih.gov |

| BF₂dbmPLA (foam) | Solid State | - | acs.org |

| BF₂dbmPLA (film) | Solid State | - | acs.org |

| BN-MOPV | Toluene (air) | 0.67 | mdpi.com |

| BN-MOPV | Toluene (argon) | 0.88 | mdpi.com |

| Biindole diketonate derivatives | - | >0.7 | nih.gov |

Table 1: Selected fluorescence quantum yields for Boron dibenzoylmethane difluoride and its derivatives.

Excited State Energy Transfer Mechanisms in this compound Systems

The excited state dynamics of this compound systems often involve energy transfer processes, particularly in multicomponent systems. For example, multicomponent polymeric luminescent compositions doped with β-diketonates of boron difluoride have been developed to produce white light through a cascade of radiative energy transfer. researchgate.net In these systems, a series of luminophores are used to achieve white light emission based on the RGB (Red, Green, Blue) model, demonstrating high color rendering values. researchgate.net

Furthermore, the interaction of singlet excited dibenzoylmethane(methanato)boron difluoride with other molecules, such as olefins and substituted benzenes, has been shown to proceed through exciplex formation. acs.org An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state. The formation and decay of these exciplexes can lead to different photochemical outcomes, including cycloaddition reactions and the formation of dimers. acs.org The efficiency of these pathways is influenced by solvent polarity and the redox properties of the interacting molecules. acs.org

Aggregation-Induced Emission (AIE) and Solid-State Luminescence Enhancement

While many luminophores suffer from aggregation-caused quenching (ACQ) in the solid state, some derivatives of this compound exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). nih.govnih.gov In AIE-active compounds, the molecules are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state. nih.govnih.govrsc.org

This AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.govnih.gov For example, a methyl-substituted derivative of a dibenzoylmethanatoboron difluoride complex (2amBF₂) shows very weak fluorescence in solution but strong emission in the solid state. nih.gov Time-resolved spectroscopic studies have revealed that in solution, this molecule undergoes rapid structural changes in the excited state, leading to non-radiative decay. nih.gov In the aggregated state, these structural relaxations are suppressed, which closes the non-radiative decay channels and enhances the fluorescence quantum yield. nih.gov The formation of H- or J-aggregates, aided by intermolecular interactions, plays a crucial role in restricting these intramolecular motions. nih.gov

Solvatochromism and Environmental Effects on Photoluminescence

The photoluminescence of this compound derivatives can be highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from changes in the dipole moment of the molecule upon excitation. Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, often exhibit strong solvatochromism. nih.gov

For instance, certain thienylthiazole boron complexes with a donor-π-acceptor (D-π-A) structure show significant solvatochromic shifts in their fluorescence, with emission colors changing from yellow to red as the solvent polarity increases. nih.gov These shifts can be as large as 4300 cm⁻¹ and are accompanied by a substantial increase in the Stokes shift. nih.gov The Lippert-Mataga equation is often used to analyze this behavior and estimate the change in dipole moment between the ground and excited states. nih.gov

Mechanochromic and Thermochromic Luminescence Behaviors

Certain this compound derivatives display changes in their luminescence color in response to mechanical stimuli (mechanochromism) or temperature changes (thermochromism). researchgate.netresearchgate.netcapes.gov.brnih.gov These properties are typically observed in the solid state and are associated with changes in the molecular packing and intermolecular interactions. nih.gov

For example, an adduct of a hydroxy-substituted boron difluoride dibenzoylmethane with acetonitrile (B52724) was found to exhibit mechanochromic and thermochromic properties. researchgate.net Mechanical grinding can induce a change in the crystal packing, leading to a different emission color. This process is often reversible, with the original color being restored by recrystallization. nih.gov

Thermochromic behavior has also been observed, where a substantial hypsochromic (blue) shift of the luminescence band (up to 60 nm) occurs as the temperature is decreased from 300 K to 77 K. researchgate.netcapes.gov.br This change in emission color from green to blue is attributed to a decrease in the unit cell parameters and a shortening of the distances between the planes of adjacent molecules, which weakens the interaction between dimers and enhances monomeric and excimeric luminescence. researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Decay Pathways

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of this compound and its derivatives. americanelements.comnih.govinstras.com This method allows for the determination of excited-state lifetimes and the elucidation of various decay pathways, including radiative (fluorescence) and non-radiative processes. nih.gov

For example, in the study of an AIE-active derivative, time-resolved visible absorption measurements revealed a peak shift and broadening of the stimulated emission in solution, indicating rapid geometric changes in the excited state. nih.gov The fluorescence lifetime of this compound in solution was found to be very short (3.0 ps), while a related compound that does not exhibit AIE had a much longer lifetime (1.7 ns). nih.gov By combining these lifetime measurements with quantum yield data, the radiative and non-radiative decay rate constants can be determined, providing a detailed picture of the deactivation pathways. nih.gov Time-resolved IR absorption spectroscopy can further provide insights into the temporal evolution of the molecular geometry in the excited state. nih.gov

| Compound/System | Excited State Lifetime (τ) | Technique | Reference |

| 2aBF₂ | 1.7 ns | Time-Resolved Visible Absorption | nih.gov |

| 2amBF₂ | 3.0 ps | Time-Resolved Visible Absorption | nih.gov |

| BF₂dbmPLA (foam) | 90% 4.8 ns, 10% 20 ns (double-exponential) | - | acs.org |

| BF₂dbmPLA (film) | 90% 1.2 ns, 10% 4.4 ns (double-exponential) | - | acs.org |

| Initiator 1 (in CH₂Cl₂) | 2.0 ns | - | acs.org |

| Initiator 1 (crystals) | 8.9 ns | - | acs.org |

| Polymer 2 (in CH₂Cl₂) | 1.9 ns | - | acs.org |

Table 2: Selected excited-state lifetimes for this compound and its derivatives.

Structure Property Relationships and Molecular Engineering Principles

Correlation Between Molecular Structure and Electronic Transitions

The electronic transitions that govern the optical properties of boron dibenzoylmethane (B1670423) difluoride are intrinsically linked to its molecular structure. The absorption and luminescence spectra are dictated by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Introducing functional groups into the phenyl rings of the dibenzoylmethane ligand causes a bathochromic (red) shift in the optical spectra. americanelements.comnih.gov This shift is attributed to the destabilization of the HOMO levels, which in turn decreases the HOMO-LUMO energy gap. acs.orgnih.gov For instance, the transition from an unsubstituted BF2dbm to a derivative with methoxy (B1213986) groups, BF2Dbm(OCH3)2, results in a smaller HOMO-LUMO gap and a corresponding bathochromic shift. acs.orgnih.gov

Studies combining spectroscopy and quantum chemistry have shown that for an unsubstituted BF2dbm chelate in a chloroform (B151607) solution, two distinct bands are observed in the UV spectra. researchgate.net The band around 365 nm is typically assigned to a π -> π* electronic transition within the dibenzoylmethane ligand (dbm→dbm*). researchgate.net The nature of these transitions can be further modified by the introduction of different substituents. For example, derivatives containing a C10H7 (naphthyl) group exhibit main absorption bands associated with charge transfer transitions. acs.orgnih.gov

The type of substituent, whether it is an aromatic or a donor group, significantly affects the spectral shape by altering the electronic structure and the asymmetry of charge distribution within the molecule. researchgate.net

Impact of Conformational Flexibility on Photophysical Performance

The ability of the molecule to adopt different spatial arrangements affects the non-radiative decay pathways available to the excited state. Rigidifying the molecular structure is a common strategy to enhance fluorescence quantum yields. In the solid state, where molecular motion is restricted, many BF2dbm derivatives exhibit strong fluorescence. researchgate.net For example, difluoroboron β-diketonates, when confined within a rigid matrix like poly(lactic acid), can exhibit both intense fluorescence and room-temperature phosphorescence. acs.org This highlights the critical role of the environment in restricting conformational flexibility and promoting emissive decay pathways.

Role of Intramolecular Rotation in Luminescence Efficiency

The efficiency of luminescence in boron dibenzoylmethane difluoride compounds is closely correlated with the rotational freedom of the aromatic substituents attached to the β-diketonate ligand. americanelements.comnih.gov The rotation of these phenyl or other aromatic groups can provide a non-radiative pathway for the de-excitation of the excited state, thereby quenching fluorescence and lowering the quantum yield.

Crystal Engineering Approaches for Tailoring Solid-State Optical Response

The optical properties of this compound in the solid state are highly dependent on the intermolecular arrangement and packing within the crystal lattice. Crystal engineering provides a powerful tool to manipulate these solid-state properties, including mechanochromic luminescence (MRL), where the emission color changes in response to mechanical stress.

The solid-state structure and mechanical behavior of single crystals of BF2dbm derivatives have been investigated to understand this phenomenon. researchgate.net Different derivatives exhibit varied mechanical responses; for example, crystals of BF2dbm(tBu)2 can be bent, while those of BF2dbm(OMe)2 show shearing, and BF2dbmOMe crystals are brittle. researchgate.net These mechanical properties are linked to their different crystal packing and can influence their mechanochromic behavior. MRL in these compounds often arises from a transition between a crystalline state and an amorphous state, or between different polymorphic states, each possessing distinct emission characteristics. researchgate.net

Furthermore, the luminescence spectra of crystalline BF2dbm can be complex, sometimes showing components from monomer fluorescence, excimer (excited dimer) fluorescence, and emission related to inter-dimer interactions. acs.org The relative intensities of these components can change with crystal size, demonstrating that controlling the crystallization process is a viable strategy for tuning the solid-state optical response. acs.org

Substituent Effects on Charge Transfer Processes and Luminescence Yields

Substituents play a pivotal role in modulating the intramolecular charge transfer (ICT) characteristics and, consequently, the luminescence yields of this compound derivatives. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—directly influences the energies of the frontier molecular orbitals (HOMO and LUMO).

Introducing electron-donating groups, such as methoxy (OCH3), generally raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. acs.orgnih.gov Conversely, attaching electron-withdrawing groups can lower the LUMO energy. The strategic placement of donor and acceptor groups can create a molecule with significant charge transfer character in its excited state.

The luminescence quantum yields are directly correlated with the charge transfer associated with HOMO-LUMO transitions. americanelements.comnih.gov For instance, substituting one methoxy group in BF2Dbm(OCH3)2 with a nitro group (an electron-withdrawing group) decreases the contribution of the chelate ring's π-orbital in the LUMO. acs.orgnih.gov This results in a reduced charge transfer from the substituents to the chelate ring in the first excited state, which in turn affects the primary absorption bands. acs.orgnih.gov The position of the substituent is also critical; moving a nitro group from the meta- to the para-position on the benzene (B151609) ring can alter the nature of the main optical bands by increasing the energy splitting between the LUMO and LUMO+1 levels. acs.orgnih.gov

Data Tables

Table 1: Effect of Substituents on BF2dbm Properties

| Compound | Substituent(s) | Effect on HOMO/LUMO Gap | Observed Spectral Shift | Reference |

|---|---|---|---|---|

| BF2Dbm(OCH3)2 | Methoxy | Decrease | Bathochromic (Red Shift) | acs.org, nih.gov |

| BF2Dbm(NO2) | Nitro | Alters LUMO contribution | Modifies main absorption bands | acs.org, nih.gov |

Advanced Applications in Functional Materials

Applications in Organic Light-Emitting Diodes (OLEDs)

Boron-based emitters, including derivatives of boron dibenzoylmethane (B1670423) difluoride, are at the forefront of research for creating highly efficient and stable Organic Light-Emitting Diodes (OLEDs). These materials can overcome some of the limitations of traditional fluorescent and phosphorescent emitters. Boron's electron-accepting nature facilitates the design of materials with thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. nih.govfrontiersin.org

Research has demonstrated that four-coordinate boron compounds can yield stable emitters for OLEDs with impressive performance metrics. For instance, high-performance OLEDs have been constructed using such emitters, achieving external quantum efficiencies (EQEs) of 18% and power efficiencies of 58.4 lm W⁻¹. chemistryviews.org These devices also exhibit remarkable long-term operational stability, with half-lifetimes exceeding 12,000 hours. chemistryviews.org The emission color of these OLEDs can be tuned from blue to yellow by modifying the chemical structure of the boron compound. chemistryviews.org

Furthermore, certain boron difluoride complexes have been successfully employed as doped emitters in all-solution processed OLEDs. researchgate.net These devices show strong electroluminescence with low turn-on voltages, typically between 3.9 and 4.8 V. researchgate.net The performance of OLEDs based on these boron complexes often surpasses that of the ligands alone. researchgate.net For deep-blue emitting OLEDs, which are crucial for display and lighting applications, four-coordinate organoboron compounds have shown promise, with one device exhibiting a brightness of up to 2692 cd m⁻², a current efficiency of 2.50 cd A⁻¹, a power efficiency of 1.81 lm W⁻¹, and an external quantum efficiency of 3.63%. researchgate.net

The following table summarizes the performance of various OLEDs incorporating boron-based emitters, highlighting their potential in next-generation displays and lighting.

| Emitter Type | Max. EQE (%) | Emission Color | CIE Coordinates | Ref. |

| Four-Coordinate Boron Emitter | 18 | Blue to Yellow | N/A | chemistryviews.org |

| TDBA-Cz | 6.45 | Deep-Blue | (0.167, 0.086) | researchgate.net |

| ODBN | 24.15 | Deep-Blue | (0.16, 0.03) | researchgate.net |

| CzoB | 22.6 | Blue | (0.139, 0.150) | nih.gov |

| BuCzMeoB | 32.8 | Blue | (0.135, 0.266) | nih.gov |

| DSB-MSAc | 20.9 | Blue-Green | (0.17, 0.39) | nih.gov |

| CF3-substituted triarylboron | 29.9 | Greenish to Yellow | N/A | rsc.org |

EQE: External Quantum Efficiency, CIE: Commission Internationale de l'Éclairage.

Utilization as Laser Dyes

Boron β-diketonates, the class of compounds to which boron dibenzoylmethane difluoride belongs, are recognized for their utility as laser dyes. umich.eduresearchgate.net These compounds exhibit properties that are essential for laser applications, such as high photostability and efficient light emission.

A notable example is a difluoro-boron-triaza-anthracene (BTAA) compound, which has been demonstrated as an effective laser dye in the blue region of the visible spectrum. researchgate.net This particular dye showcases higher laser efficiency and greater photostability compared to some commercially available laser dyes that operate in the same spectral range. researchgate.net The absorption and emission bands of this dye are centered in the blue part of the spectrum, a region where many other common laser dyes, like BODIPY, are less effective. researchgate.net

The development of such boron-based dyes opens up possibilities for new families of laser dyes with tunable properties, potentially covering the entire visible spectrum. researchgate.net Theoretical simulations are being used to explore alternative difluoro-boron-diaza-aromatic systems to design new molecular structures with optimized laser emission characteristics. researchgate.net

Development of Non-Linear Optical (NLO) Materials

Crystals of dibenzoylmethanate boron difluoride have been found to possess non-linear optical (NLO) properties. researchgate.net This discovery is significant as it points towards the potential for developing new optical materials based on this compound. researchgate.net NLO materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The size of the dibenzoylmethanate boron difluoride crystals has been observed to influence not only their luminescent properties but also their NLO response, a finding that is promising for the tailored design of NLO materials. researchgate.net

While the specific NLO coefficients for this compound are not widely reported, the broader class of boron-containing materials, such as boron nitride nanomaterials, have been investigated for their NLO properties. For instance, boron nitride nanotubes (BNNTs) exhibit a strong optical limiting (OL) effect, which is dominated by non-linear scattering. nih.gov The OL threshold for BNNTs was found to be 2 µJ, which is superior to that of multi-walled carbon nanotubes (MWCNTs), a benchmark material in NLO studies. nih.gov This highlights the potential of boron-based nanostructures in applications such as laser protection. nih.gov

Design of Chemo- and Biosensors (e.g., Hydrated Ammonia (B1221849) Detection, Oxygen Sensing)

The unique electronic and photophysical properties of this compound and related compounds make them excellent candidates for the development of chemo- and biosensors.

Oxygen Sensing: A prominent application is in the field of oxygen sensing. When boron difluoride dibenzoylmethane (BF₂dbm) is integrated with the biocompatible polymer poly(lactic acid) (PLA) to form BF₂dbmPLA, the resulting material exhibits both intense blue fluorescence and a green, oxygen-sensitive room-temperature phosphorescence (RTP). nih.gov This dual-emission characteristic allows for ratiometric sensing, where the change in the ratio of the two emission intensities provides a quantitative measure of the oxygen concentration. These materials can be fabricated into nanoparticles smaller than 100 nm, which are suitable for biological applications such as imaging and sensing in aqueous environments and even within cells. nih.gov The covalent attachment of the dye to the polymer matrix prevents leaching and enhances stability. nih.gov

Hydrated Ammonia Detection: While specific studies on this compound for hydrated ammonia detection are not prevalent, research on related boron-containing materials demonstrates the feasibility of this application. Recently, n-type conjugated organic polymers (COPs) containing boron β-diketone units have been developed for high-performance room temperature ammonia sensors. nih.gov These sensors exhibit an excellent response of over 1500 (Ra/Rg) towards 40 ppm of NH₃ at room temperature, which is among the highest for pristine n-type COP sensing materials. nih.gov The electron-deficient B ← O groups in the β-diketone skeleton act as adsorption centers for ammonia molecules. nih.gov In a related approach, a conductometric sensor based on 2D-borophene has shown high sensitivity to ammonia gas, with a detection range of 20-1000 ppm and a low detection limit of 4 ppm. ama-science.org These findings underscore the potential of boron-based materials in the development of sensitive and selective ammonia sensors.

The general principle behind many boron-based chemosensors involves the interaction of the Lewis acidic boron center with electron-donating analytes, leading to a detectable change in the optical or electronic properties of the material. rsc.org

Integration into Polymeric Luminescent Compositions for White Light Generation

This compound and its derivatives can be incorporated into polymeric matrices to create luminescent compositions capable of generating white light. This is achieved by doping a polymer with multiple β-diketonates of boron difluoride that have different emission colors. eco-vector.com Through a process of cascade radiative energy transfer, where the emission of one dye excites another, a broad spectrum of light can be produced, which, when combined, results in white light emission. eco-vector.com

These multicomponent polymeric systems can achieve high color rendering values, with a color rendering index (CRI) greater than 80, which is a measure of how accurately the light source reveals the colors of various objects. eco-vector.com The principle often relies on the RGB (Red, Green, Blue) model, where the emission from different luminophores is combined to produce white light. eco-vector.com The spectral properties of these polymer composites can be tuned by altering the substituents on the dye molecules, the nature of the polymer matrix, and the concentration of the phosphors. eco-vector.com For instance, increasing the electron-donating strength of the substituents on the luminophore molecules can lead to a bathochromic (red) shift in the luminescence maxima. eco-vector.com

Supramolecular Assemblies and Intermolecular Interactions

Formation of J-Aggregates and Exciplexes

The aggregation of dye molecules can profoundly alter their optical properties. In solutions of boron difluoride dibenzoylmethane (B1670423), specific types of aggregates known as J-aggregates have been identified. These aggregates are characterized by a bathochromic (red) shift in their absorption spectrum compared to the monomeric form.

Detailed spectroscopic studies have revealed the formation of J-aggregates in solutions of DBMBF₂ in chloroform (B151607). nih.gov The process is concentration-dependent, with aggregation becoming more prominent as the concentration of the dye increases. Over time, a slow dissociation of these J-aggregates can be observed through changes in absorption, excitation, and luminescence spectra. nih.gov

Furthermore, when a crystalline adduct of DBMBF₂ is formed with benzene (B151609), the resulting solid exhibits a bright blue luminescence that is attributed exclusively to J-aggregates. nih.gov This is in contrast to crystals of pure DBMBF₂, where the emission is a combination of luminescence from both J-aggregates and excimers. nih.gov An exciplex, or excited-state complex, is formed between an excited molecule and a ground-state molecule of another type. While initially some fluorescent species of DBMBF₂ with benzene derivatives were thought to be exciplexes, further studies have indicated they are more accurately described as ground-state complexes that exhibit strong fluorescence in their excited states.

The formation of these assemblies is a critical factor in the material's application, as it directly dictates the emission color and efficiency. For instance, in certain polymer compositions doped with boron difluoride β-diketonates, the reversible dissociation and formation of J-aggregates upon heating and cooling leads to thermochromic luminescence, changing from yellow-green to blue.

Table 1: Aggregates and Complexes of Boron Dibenzoylmethane Difluoride

| Assembly Type | Interacting Species | Key Spectroscopic Feature | Observed Medium |

| J-Aggregates | DBMBF₂ molecules | Bathochromic (red) shift in absorption | Chloroform solution |

| J-Aggregates | DBMBF₂-Benzene | Bright blue luminescence | Crystalline adduct |

| Excimers | DBMBF₂ molecules | - | Crystals of pure DBMBF₂ |

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding plays a pivotal role in directing the assembly of molecules in the solid state, leading to specific crystalline architectures. A hydrogen bond is a specialized dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. While the core DBMBF₂ molecule lacks classical hydrogen bond donors, derivatives can be synthesized to incorporate this functionality, enabling precise control over crystal packing.

In derivatives of boron difluoride dibenzoylmethane containing a hydroxyl group in the ortho-position of a phenyl ring, a sensitive intramolecular hydrogen bond (O-H···O) is formed. researchgate.net This internal bond influences the molecule's conformation. More significantly, these functionalized molecules can participate in intermolecular hydrogen bonding. For example, a specific ortho-hydroxy derivative of DBMBF₂ forms an adduct with acetonitrile (B52724) upon crystallization. researchgate.net In this structure, the complex and the acetonitrile molecule are linked via a hydrogen bond, which has been shown to impart mechanochromic, thermochromic, and chemosensor properties to the material. researchgate.net

Weak C-H···F hydrogen bonds have also been identified as a significant driving force in the self-assembly of some boron difluoride β-diketonates, guiding the molecules into specific layered arrangements within the crystal. researchgate.net These interactions, though weaker than conventional hydrogen bonds, collectively contribute to the stability and specific geometry of the supramolecular structure.

Table 2: Hydrogen Bonding in this compound Derivatives

| Bond Type | Participating Molecules/Groups | Nature of Interaction | Consequence |

| Intramolecular | Ortho-hydroxyl group and diketonate oxygen | O-H···O | Influences molecular conformation |

| Intermolecular | Ortho-hydroxy derivative and Acetonitrile | Complex···Solvent | Formation of a specific crystalline adduct |

| Intermolecular | Phenyl C-H and Boron-F | C-H···F | Guides self-assembly into adlayers |

Self-Assembly Processes and Dimerization Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For boron difluoride β-diketonates, these processes are driven by a combination of forces including π-stacking, van der Waals forces, and hydrogen bonding, leading to phenomena such as dimerization and the formation of extended stacks.

In the solid state, the crystal packing of DBMBF₂ and its analogues is heavily influenced by π-stacking interactions. researchgate.net These interactions occur between the aromatic rings of adjacent molecules. Depending on the specific substituents and molecular geometry, molecules can arrange into infinite stacks or discrete, isolated π-dimers. researchgate.net For example, molecules of boron difluoride 1-naphthyl-butandionate-1,3 are packed in crystals into infinite stacks where the π-systems of neighboring molecules overlap in both "head-to-head" and "head-to-tail" arrangements. researchgate.net

Dimerization, the process of two identical molecules pairing together, is also observed. A lipophilic, C₃-symmetrical boron difluoride β-diketonate complex has been shown to form a self-complementary interlocked dimer in solution as concentration increases. researchgate.net This dimerization event was accompanied by a significant change in the material's luminescence from blue to yellow. researchgate.net While not a simple monomer, binuclear boron difluoride diketonate complexes, where two diketonate units are covalently linked, can be considered chemically synthesized dimers and have been studied for their unique structural and electronic properties. researchgate.net

Table 3: Self-Assembly and Dimerization in Boron Difluoride β-Diketonates

| Phenomenon | Driving Interaction(s) | Resulting Structure | Example Compound(s) |

| Self-Assembly | π-stacking | Infinite molecular stacks | Boron difluoride 1-naphthyl-butandionate-1,3 |

| Self-Assembly | C-H···F hydrogen bonds | Adlayers (layered structures) | Boron difluoride β-diketonates |

| Dimerization | Interlocking of units | Interlocked dimer | C₃-symmetrical BF₂dk complex |

| Dimerization | π-stacking | Isolated π-dimers | Isomeric boron difluoride acetylnaphtholates |

Future Research Directions and Emerging Paradigms

Exploration of Novel Ligand Architectures for Enhanced Performance

A primary focus of future research is the rational design and synthesis of novel ligand architectures to precisely control and enhance the performance of boron difluoride complexes. nih.gov The core strategy involves modifying the β-diketonate ligand or introducing new types of ligands to modulate the electronic and photophysical properties of the resulting BF₂ complex.

One promising avenue is the development of complexes with asymmetric N,N'-bidentate ligands, which have garnered increasing attention for their fascinating properties and wide-ranging applications. nih.govresearchgate.net The construction of these molecules typically involves a two-step process of ligand formation followed by boron complexation. researchgate.net This approach allows for significant structural diversity. For instance, researchers have successfully synthesized 1-azaazulene-based BF₂ complexes with pyrrole (B145914) as an amido N-donor, which exhibited large Stokes shifts compared to traditional BODIPY dyes. researchgate.net Similarly, indole-boron-difluoride complexes have been prepared, showing distinct photophysical properties influenced by solvent polarity and substituent effects. researchgate.net

Another key area is the use of π-expanded pyridine (B92270) structures, such as quinoline, isoquinoline, and phenanthridine, as ligands. nih.govacs.orgacs.org These novel boron complexes have demonstrated strong fluorescence in both solution and solid states, with some exhibiting high fluorescence quantum yields and Stokes shifts four to five times larger than those of well-known BODIPY dyes. nih.govacs.orgacs.org The desymmetrized nature of these ligands can reduce intermolecular π–π interactions, which often cause fluorescence quenching in the solid state. acs.org The introduction of different functional groups, such as aryl substituents or halogen atoms, provides a pathway to further tune the optical properties. researchgate.netacs.org The development of multinucleating poly-β-diketonate ligands also presents an opportunity to create complex dinuclear and polynuclear metal complexes with unique magnetic or photophysical properties. rsc.org

Integration into Hybrid Organic-Inorganic Systems

The integration of boron dibenzoylmethane (B1670423) difluoride (BF₂dbm) and its derivatives into hybrid organic-inorganic systems is an emerging paradigm for creating advanced functional materials. These hybrid systems leverage the processability and flexibility of organic polymers with the stability and unique electronic properties of the inorganic BF₂dbm core.

A significant area of research involves incorporating BF₂dbm moieties into polymer backbones or as side chains. For example, BF₂dbm has been used as an initiator for the ring-opening polymerization of lactide to create end-functionalized polylactides (PLA). acs.org These materials, such as BF₂dbmPLA, are luminescent in both solution and the solid state, exhibiting both fluorescence and room-temperature phosphorescence (RTP). acs.org This dual emission is a unique feature not observed in the boron-free polymer analogues, highlighting the role of the boron complex as both a polymerization protecting group and an emission enhancer. acs.org Similarly, methods have been developed for grafting methoxy-substituted dibenzoylmethanatoboron difluoride onto polydimethylsiloxane (B3030410) (PDMS) backbones. mdpi.com The resulting polymers exhibit good thermal and thermo-oxidative stability, demonstrating the potential for creating robust, fluorescent silicone-based materials. mdpi.com

The development of hybrid membranes is another promising direction. Biomimetic approaches using self-assembled peptide nanofibers (PNFs) interwoven with carbon nanofibers (CaNFs) can create scaffolds for inorganic nanomaterials. nih.gov While not yet demonstrated with boron dibenzoylmethane difluoride specifically, these organic-inorganic hybrid membranes have shown high efficiency in removing pollutants like fluoride (B91410) ions from water, suggesting a potential application for boron-based materials in environmental remediation. nih.gov The synthesis of dyads based on dibenzoylmethanatoboron difluoride connected by flexible siloxane linkers also points towards new possibilities in creating cyclic organic-inorganic systems. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling has become an indispensable tool for the predictive design of this compound materials with specific properties. youtube.com Quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to study the electronic structure and optical properties of these complexes. researchgate.netamericanelements.comacs.orgresearchgate.netnih.gov These computational studies provide critical insights into the relationship between molecular structure and function, guiding the synthesis of new and improved materials. acs.orgresearchgate.netnih.gov

Researchers use these methods to correlate calculated parameters with experimentally observed phenomena. For example, calculations can predict how the introduction of different functional groups into the phenyl rings of the dibenzoylmethane ligand will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. americanelements.comacs.org A decrease in the HOMO-LUMO energy gap generally leads to a bathochromic (red) shift in the absorption and emission spectra. acs.orgresearchgate.netnih.gov This predictive capability was demonstrated in a study of BF₂Dbm derivatives, where substituting a methoxy (B1213986) group with a nitro group was shown to alter the charge transfer characteristics and the nature of the main optical absorption bands. acs.orgresearchgate.netnih.gov

Computational approaches like the Outer Valence Green's Functions (OVGF) method are also employed to model ionization energies and compare them with experimental X-ray photoelectron spectroscopy (XPS) data, providing a deeper understanding of the electronic structure. researchgate.net Furthermore, computational modeling is crucial in designing molecules for specific applications, such as fluoride ion recognition, where calculations can elucidate the contributions of electrostatic energy and orbital interactions to the binding process. rsc.org By modeling various donor and acceptor groups on the ligand, scientists can predict which substitutions will enhance the desired interaction. rsc.org This synergy between theoretical prediction and experimental synthesis accelerates the discovery of new materials with tailored optical and electronic properties. rsc.org

Development of Multi-Stimuli Responsive this compound Derivatives

A highly active area of research is the development of "smart" materials based on this compound derivatives that exhibit changes in their properties in response to external stimuli. mit.edu These multi-stimuli responsive materials are sought after for applications in sensors, switches, and imaging. researchgate.net Difluoroboron β-diketonate (BF₂bdk) complexes, including those with dibenzoylmethane ligands, are known to display environment-sensitive optical properties. researchgate.net

Researchers have synthesized a variety of BF₂bdk derivatives that respond to changes in their environment, such as solvent polarity (solvatochromism), viscosity (viscochromism), and mechanical force (mechanochromic luminescence). researchgate.net For instance, β-diketones and their corresponding boron complexes with heterocyclic substituents like piperidine (B6355638) and morpholine (B109124) show red-shifted emission in more polar solvents due to intramolecular charge transfer. researchgate.net They also tend to have higher emission intensity in more viscous environments. researchgate.net

The development of materials exhibiting aggregation-induced emission (AIE) is another key goal. researchgate.net Furthermore, halochromism (color change in response to pH) has been observed in these systems. researchgate.net The design of novel probes for detecting specific analytes is a practical application of this research. By incorporating reactive sites, such as a triarylboron moiety, into a complex fluorescent molecule, scientists have created highly sensitive and selective probes for fluoride ions. nih.gov The reaction with fluoride induces a significant and visually perceptible shift in the fluorescence emission color. nih.gov Boron-containing compounds, in general, are being explored for stimuli-responsive systems that react to pH, light, and various biological molecules, opening up possibilities for their use in controlled drug delivery and bio-imaging. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing boron dibenzoylmethanate difluoride (BF₂dbm) with high yield and purity?

BF₂dbm can be synthesized via chelation of β-diketones (e.g., dibenzoylmethane) with BF₂·OEt₂ in anhydrous conditions. Key steps include:

- Reacting 2-formyl ketone derivatives with organometallic reagents (e.g., Grignard or organolithium reagents) to form asymmetrically substituted 1,3-diketones .

- Purification via recrystallization or column chromatography to remove unreacted ligands and boron trifluoride byproducts.

- Characterization using , , and NMR spectroscopy to confirm chelation and purity .

Q. How do solvent polarity and aggregation states influence the photophysical properties of BF₂dbm?

Solvent polarity induces red/blue shifts in absorption/emission due to intramolecular charge transfer (ICT). For example:

- In polar solvents (e.g., DMF), BF₂dbm exhibits a red-shifted emission (450–500 nm) due to stabilization of the excited state.

- Aggregation in non-polar solvents or solid-state matrices (e.g., polystyrene) promotes excimer formation, broadening emission spectra and enabling white-light generation .

- Methodological tip: Use UV-Vis spectroscopy with varying solvent polarity and dynamic light scattering (DLS) to monitor aggregation .

Q. What spectroscopic techniques are critical for characterizing BF₂dbm's electronic structure and luminescence?

- UV-Vis absorption and fluorescence spectroscopy : Determine molar extinction coefficients () and quantum yields ( in solution) .

- Time-resolved photoluminescence (TRPL) : Measure excited-state lifetimes () to distinguish monomeric (ns) vs. excimeric (s) emission .

- X-ray crystallography : Resolve structural motifs (e.g., J-aggregates) that enhance photostability in solid-state applications .

Advanced Research Questions

Q. How can excimer dynamics in BF₂dbm-polymer composites be harnessed for white-light-emitting materials?

- Design principle : Incorporate BF₂dbm into polymers (e.g., polystyrene, PLA) to stabilize excimers. Monomer (blue) and excimer (yellow-green) emission bands overlap to produce white light .

- Experimental optimization : Adjust polymer molecular weight and BF₂dbm concentration to balance excimer/monomer ratios. Use differential scanning calorimetry (DSC) to monitor polymer crystallinity effects .

- Validation : Compare photostability under UV irradiation (e.g., 365 nm) using accelerated aging tests .

Q. What structural modifications enhance BF₂dbm's mechanochromic luminescence for stress-sensing applications?

- Push-pull substituents : Introduce electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups to modulate ICT and emission color under mechanical stress .

- Crystal engineering : Co-crystallize BF₂dbm with aromatic hydrocarbons (e.g., anthracene) to create exciplexes with tunable emission. Analyze slip planes and hydrogen-bonding networks via Hirshfeld surface analysis .

- Mechanical testing : Perform nanoindentation on single crystals to correlate Young’s modulus () with emission shifts .

Q. How does BF₂dbm's electronic structure underpin its dual fluorescence-phosphorescence behavior in oxygen-sensing applications?

- Mechanism : In PLA matrices, BF₂dbm exhibits delayed fluorescence (DF) and room-temperature phosphorescence (RTP) due to intersystem crossing (ISC) facilitated by heavy-atom effects from boron. Oxygen quenches RTP, enabling ratiometric sensing .

- Methodology : Use time-gated luminescence measurements to isolate RTP signals. Optimize polymer rigidity (e.g., via crosslinking) to enhance ISC efficiency .

- Theoretical modeling : Perform TD-DFT calculations to map triplet-state energetics and spin-orbit coupling parameters .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported quantum yields for BF₂dbm in polymeric vs. crystalline states—how to resolve?

- Issue : Quantum yields () vary from 0.89 in solution to <0.2 in crystals due to aggregation-caused quenching (ACQ) vs. aggregation-induced emission (AIE) in some derivatives .

- Resolution : Standardize measurement conditions (e.g., excitation wavelength, solvent purity). Compare absolute vs. relative using integrating spheres .

Q. Conflicting reports on BF₂dbm's stability under UV exposure—what factors drive degradation?

- Key variables : Degradation rates depend on (1) polymer matrix hydrophobicity, (2) excimer shielding effects, and (3) presence of antioxidants (e.g., BHT).

- Mitigation : Conduct controlled aging studies with inert atmosphere (N₂) to isolate photo-oxidation pathways .

Methodological Best Practices

- Reproducibility : Document synthetic protocols (e.g., stoichiometry, reaction time) per guidelines. Deposit crystallographic data in public repositories (e.g., CCDC) .

- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle solvent, concentration, and aggregation effects on spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.